5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde
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Overview
Description
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is a complex organic compound that features both an indole and a dioxolane moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The dioxolane ring is often used as a protecting group for carbonyl compounds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The dioxolane ring can be introduced by acetalization of aldehydes with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by acetalization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carboxylic acid.
Reduction: 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-methanol.
Substitution: 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-bromide.
Scientific Research Applications
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The dioxolane ring can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with similar protecting group properties.
Indole-3-carbaldehyde: Lacks the dioxolane ring but shares the indole and aldehyde functionalities.
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carboxylic acid: An oxidized form of the compound.
Uniqueness
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is unique due to the combination of the indole and dioxolane moieties, which confer both biological activity and synthetic utility. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H15NO3 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C18H15NO3/c20-11-15-10-19-17-5-4-13(9-16(15)17)12-2-1-3-14(8-12)18-21-6-7-22-18/h1-5,8-11,18-19H,6-7H2 |
InChI Key |
XCTCHXUWVMKCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4C=O |
Origin of Product |
United States |
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